Acetamide, N-methyl-, sodium salt
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Overview
Description
Acetamide, N-methyl-, sodium salt is an organic compound with the molecular formula C3H6NNaO. It is derived from acetamide, where one of the hydrogen atoms in the amide group is replaced by a methyl group, and the compound is further neutralized with sodium. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Acetamide, N-methyl-, sodium salt typically involves the reaction of N-methylacetamide with sodium hydroxide. The reaction can be represented as follows:
CH3CONHCH3+NaOH→CH3CONCH3Na+H2O
This reaction is usually carried out under controlled conditions to ensure the complete conversion of N-methylacetamide to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where N-methylacetamide is continuously fed into a reactor containing sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-methyl-, sodium salt can undergo various chemical reactions, including:
Hydrolysis: When heated with water, it can hydrolyze to form N-methylacetamide and sodium hydroxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Water and heat are the primary reagents and conditions for hydrolysis.
Substitution: Various electrophiles can be used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed
Hydrolysis: N-methylacetamide and sodium hydroxide.
Substitution: Depending on the electrophile used, different substituted products can be formed.
Scientific Research Applications
Acetamide, N-methyl-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-, sodium salt involves its interaction with various molecular targets. For instance, in biochemical applications, it can act as an inhibitor or activator of specific enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide: The parent compound, which lacks the methyl group and sodium ion.
N,N-Dimethylacetamide: A related compound where both hydrogen atoms in the amide group are replaced by methyl groups.
Sodium Acetate: Another sodium salt derived from acetic acid, but without the amide group.
Uniqueness
Acetamide, N-methyl-, sodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
51206-97-4 |
---|---|
Molecular Formula |
C3H7NNaO+ |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
sodium;N-methylacetamide |
InChI |
InChI=1S/C3H7NO.Na/c1-3(5)4-2;/h1-2H3,(H,4,5);/q;+1 |
InChI Key |
KXFIQNJUJQCJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC.[Na+] |
Related CAS |
79-16-3 (Parent) |
Origin of Product |
United States |
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